N,N-Diallyl-4-methoxyaniline
Overview
Description
N,N-Diallyl-4-methoxyaniline is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom of 4-methoxyaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diallyl-4-methoxyaniline can be synthesized through the reaction of 4-methoxyaniline with allyl bromide in the presence of a base. A common method involves using magnesium-aluminum hydrotalcites as solid base catalysts in aqueous ethanol at ambient temperature . The reaction proceeds as follows: [ \text{4-methoxyaniline} + 2 \text{allyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Polymerization: The compound can undergo radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly employed.
Major Products:
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Polymerization: Polymers with diallyl groups incorporated into the backbone.
Scientific Research Applications
N,N-Diallyl-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of nitrogen heterocycles, such as pyrroles and indoles.
Materials Science: The compound is used in the preparation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Its derivatives have been studied for potential biological activities, including antibacterial and antimalarial properties.
Mechanism of Action
The mechanism of action of N,N-Diallyl-4-methoxyaniline in chemical reactions involves the activation of the allyl groups. In polymerization reactions, the allyl groups undergo radical initiation, leading to the formation of polymer chains. The presence of the methoxy group on the aromatic ring can influence the reactivity and stability of the intermediates formed during these reactions .
Comparison with Similar Compounds
N,N-Diallylaniline: Lacks the methoxy group, resulting in different reactivity and properties.
N,N-Diallyl-4-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
N,N-Diallyl-4-trifluoroaniline: Contains a trifluoromethyl group, which significantly alters its chemical behavior.
Uniqueness: N,N-Diallyl-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group can enhance the desired chemical or physical properties.
Properties
IUPAC Name |
4-methoxy-N,N-bis(prop-2-enyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12/h4-9H,1-2,10-11H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRUQQCMSTKIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC=C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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